1-METHANESULFONYL-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE
Overview
Description
1-METHANESULFONYL-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and a methanesulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1-METHANESULFONYL-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine and pyrrolidine rings, followed by the introduction of the methanesulfonyl group. The synthetic routes often employ common organic reactions such as nucleophilic substitution, amide bond formation, and sulfonylation. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-METHANESULFONYL-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Substitution: Nucleophilic substitution reactions can introduce different substituents, leading to derivatives with varied properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-METHANESULFONYL-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate its interactions with biological targets.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-METHANESULFONYL-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
1-METHANESULFONYL-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE can be compared with similar compounds that feature piperidine or pyrrolidine rings and sulfonyl groups. Some similar compounds include:
N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE: Lacks the methanesulfonyl group, which may result in different biological activities.
1-METHANESULFONYL-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-ACETAMIDE: Features an acetamide group instead of a carboxamide group, potentially altering its chemical reactivity and biological effects.
4-(1-PYRROLIDINYL)METHYLBENZYLAMINE: Contains a pyrrolidine ring and benzylamine group, but lacks the piperidine and methanesulfonyl groups, leading to different properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-methylsulfonyl-N-[(4-pyrrolidin-1-ylphenyl)methyl]piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-25(23,24)21-12-4-5-16(14-21)18(22)19-13-15-6-8-17(9-7-15)20-10-2-3-11-20/h6-9,16H,2-5,10-14H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQMTQLJRMNXNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NCC2=CC=C(C=C2)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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